molecular formula C21H25N5O3 B2786641 3-(2,5-dimethylbenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919008-57-4

3-(2,5-dimethylbenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2786641
CAS RN: 919008-57-4
M. Wt: 395.463
InChI Key: LUXURWZHXATAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds of this nature are typically organic molecules that may be used in various fields such as pharmaceuticals, materials science, and chemical synthesis . They often contain multiple functional groups that can participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such compounds often involves multi-step organic reactions, each requiring specific reagents and conditions . The exact synthesis pathway would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of organic compounds is typically determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms within the molecule .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its molecular structure, particularly the types and arrangement of its functional groups . Common reactions for organic compounds include substitution reactions, addition reactions, and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental techniques . These properties are often important for understanding how the compound behaves in different environments .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. This is particularly relevant for pharmaceutical compounds, which may interact with biological systems in specific ways to achieve their effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive, while others may be flammable or reactive . Safety data sheets (SDS) are often used to communicate this information .

Future Directions

The future directions for research on a specific compound would depend on its potential applications. For example, if the compound has pharmaceutical potential, future research might focus on clinical trials and drug development . If the compound has potential as a material, future research might focus on improving its properties or finding new applications .

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-13-6-7-14(2)16(10-13)12-26-19(28)17-18(23(4)21(26)29)22-20-24(8-5-9-27)15(3)11-25(17)20/h6-7,10-11,27H,5,8-9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXURWZHXATAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4CCCO)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16616197

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.